ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(25)14-7-5-6-8-16(14)21-17(23)11-22-13(3)9-12(2)15(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTFZWFMAFPGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can act as both an n- and c-nucleophile, suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have suitable admet parameters, suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the reaction conditions can influence the chemoselectivity of similar compounds, suggesting that environmental factors may also influence the action of this compound.
Biological Activity
Ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine derivative with a cyano group and an acetamido moiety attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The compound's melting point is reported to be between 285-287 °C, and it is typically stored under inert atmosphere at room temperature .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
- Antimicrobial Activity : It has shown promise against various bacterial strains, including Gram-positive bacteria. This is primarily due to its ability to disrupt bacterial cell wall synthesis and protein production .
- Antioxidant Properties : The structural components of the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Efficacy
The antimicrobial properties of the compound have been evaluated against several pathogens. A summary of Minimum Inhibitory Concentrations (MICs) for various bacteria is presented in the table below:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 62.216 | Biofilm inhibition and metabolic disruption |
Study on Antibacterial Activity
A recent study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity with an MIC of approximately 15 µg/mL, outperforming traditional antibiotics like ciprofloxacin .
Study on Biofilm Formation
Another research focused on the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 75% at concentrations as low as 31 µg/mL, suggesting its potential application in treating chronic infections associated with biofilms .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds derived from the 4,6-dimethyl-2-oxo-1,2-dihydropyridine framework exhibit potential anticancer properties. For instance, research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study published in ACS Omega reported the synthesis of ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate, which showed promising results in inhibiting tumor growth in xenograft models . The compound was administered at varying doses, demonstrating a dose-dependent effect on tumor size reduction.
Phosphodiesterase Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase 3 (PDE3), an enzyme linked to heart failure. Inhibitors of PDE3 can enhance cardiac contractility and improve heart function .
Research Findings:
In vitro assays have shown that derivatives of 3-cyano-4,6-dimethyl-2-pyridone effectively inhibit PDE3 activity, suggesting their utility in developing new therapeutic agents for treating cardiovascular diseases .
Synthetic Pathways
The synthesis of ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate involves multiple steps including N-cyanoacylation reactions. Ultrasonically assisted methods have been shown to enhance yields significantly compared to conventional heating methods .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (hours) |
|---|---|---|
| Conventional Heating | 84 | 10 |
| Ultrasonically Assisted | 93 | 1.5 |
Reaction Mechanisms
The reaction mechanisms involved in the formation of this compound typically include nucleophilic acyl substitution and cyclization processes that yield the desired pyridine derivatives with high efficiency. These reactions are crucial for developing pharmaceutical intermediates.
Polymer Chemistry
This compound can serve as a monomer for synthesizing polymers with specific functionalities. Its unique chemical structure allows for the incorporation of cyano and carbonyl groups into polymer backbones, which can enhance thermal stability and mechanical properties.
Case Study:
Research has shown that polymers synthesized from this compound exhibit improved mechanical properties and thermal resistance compared to traditional polymer materials .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds, derived from the evidence, are analyzed for structural and functional similarities:
2.1. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Molecular formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol).
- Key features: Benzodioxin core (lipophilic, planar structure). Methoxy-pyridine amine and dimethylamino groups (enhanced solubility and basicity).
- Comparison: Larger molecular weight and higher oxygen content vs. the target compound. Benzodioxin replaces the dihydropyridinone ring, likely altering target selectivity.
2.2. 6-(6-(4-(2-(2-(Adamantan-1-yl)acetamido)ethyl)piperazin-1-yl)pyridin-3-yl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-1H-indazole-4-carboxamide ()
- Molecular formula : C₄₂H₅₄N₈O₃ (MW: 742.93 g/mol).
- Key features: Adamantane moiety (highly rigid and lipophilic). Piperazine linker (improves solubility and pharmacokinetics). Indazole-carboxamide and dihydropyridinone subunits.
- Comparison: Significantly larger and more complex than the target compound. Adamantane and piperazine groups suggest enhanced blood-brain barrier penetration, unlike the target’s benzoate ester. Shared dihydropyridinone subunit may indicate overlapping binding motifs, but the indazole core likely directs distinct biological interactions .
2.3. 9-(2,4-Dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ()
- Molecular formula : C₂₃H₂₆O₅ (MW: 382.45 g/mol).
- Key features: Xanthene-dione core (fluorescent and rigid structure).
- Comparison: Higher oxygen content and aromaticity vs. the target compound. Xanthene core lacks nitrogen atoms, reducing hydrogen-bonding diversity compared to the target’s amide and cyano groups. Potential applications in imaging or redox modulation, diverging from the target’s probable enzyme-targeting role .
Research Implications and Limitations
- Structural insights: The target compound’s dihydropyridinone and benzoate ester distinguish it from benzodioxin- or xanthene-based analogs. Its cyano group may enhance electrophilic interactions in binding pockets.
- Methodological context : Crystallographic tools like SHELXL (–2) are critical for resolving such complex structures, though direct data on the target compound are absent in the evidence .
- Limitations : Pharmacological data (e.g., IC₅₀, solubility) are unavailable, necessitating further experimental validation.
Preparation Methods
Core Structural Assembly
The target compound comprises two primary subunits: a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine ring and an ethyl 2-aminobenzoate moiety linked via an acetamido bridge. Synthesis typically proceeds through sequential steps:
Formation of the Dihydropyridine Core
The 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine ring is synthesized via cyclocondensation. A representative method involves reacting ethyl acetoacetate with cyanoacetamide in the presence of ammonium acetate under reflux conditions. This Hantzsch-type reaction yields the dihydropyridine scaffold with substitutions at positions 3 (cyano), 4, and 6 (methyl groups).
Reaction Scheme 1
Coupling with Ethyl 2-Aminobenzoate
The final step involves amide bond formation between the chloroacetamide intermediate and ethyl 2-aminobenzoate. Nucleophilic acyl substitution is facilitated under mild basic conditions:
Reaction Scheme 3
Optimization Strategies and Comparative Analysis
Table 1: Solvent Impact on Amidation Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 89 |
| THF | 12 | 72 |
| Acetonitrile | 8 | 68 |
Temperature and Reaction Time
Elevated temperatures (80–100°C) improve cyclocondensation efficiency, reducing reaction times from 24 h to 8 h. Conversely, amidation proceeds optimally at room temperature to prevent ester hydrolysis.
Mechanistic Insights
Cyclocondensation Dynamics
The Hantzsch reaction proceeds via enamine formation, followed by nucleophilic attack of the cyanoacetamide nitrogen on the β-ketoester. Ammonium acetate acts as both a catalyst and proton shuttle, stabilizing intermediates.
Amide Bond Formation
The chloroacetamide intermediate undergoes nucleophilic displacement by ethyl 2-aminobenzoate’s primary amine. Potassium carbonate deprotonates the amine, enhancing its nucleophilicity, while DMF stabilizes the transition state through polar interactions.
Challenges and Mitigation
Byproduct Formation
Competing ester hydrolysis or over-alkylation is minimized by:
-
Strict temperature control during amidation
-
Use of anhydrous solvents and molecular sieves
Q & A
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time, temperature) to maximize yield .
- Taguchi Arrays : Reduce experimental runs while screening >4 variables .
- Case Study : A Plackett-Burman design reduced reaction optimization time from 6 weeks to 10 days for a related acetamide derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
